5-((5-methylfuran-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Description
Scientific Research Applications
Pyrimidine Derivatives Synthesis and Applications
Synthesis and Characterization : Pyrimidine derivatives are frequently synthesized via condensation reactions involving active methylene compounds and various aldehydes or ketones in the presence of catalysts. These reactions are foundational in medicinal chemistry for producing compounds with potential pharmaceutical applications (Asiri & Khan, 2010).
Material Science : Some pyrimidine derivatives are investigated for their optical properties, which can be applied in material science, for example, in the development of organic semiconductors and nonlinear optical materials. This research is part of an ongoing effort to discover new materials with enhanced electronic and photonic properties (Yan, Sun, & Li, 2013).
Pharmaceuticals : Pyrimidine and its derivatives are explored for their antimicrobial and anti-inflammatory properties, serving as potential leads for the development of new therapeutic agents. Studies often focus on synthesizing novel compounds and evaluating their biological activities against various bacterial and fungal strains (Laxmi, Kuarm, & Rajitha, 2012).
Analytical Chemistry : Pyrimidine derivatives are also utilized as chemosensors for the detection of metal ions in environmental and biological samples. These compounds can act as selective sensors for ions like Al3+, showcasing their utility in analytical applications where high sensitivity and selectivity are paramount (Singh, Tiwari, Mishra, Srivastava, & Saha, 2013).
Properties
IUPAC Name |
5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c1-5-2-3-6(15-5)4-7-8(13)11-10(16)12-9(7)14/h2-4H,1H3,(H2,11,12,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJITQVURLAAHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)NC(=S)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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